2-aminonaphthalene-1-sulfonic acid

Catalog No.
S564127
CAS No.
81-16-3
M.F
C10H9NO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-aminonaphthalene-1-sulfonic acid

CAS Number

81-16-3

Product Name

2-aminonaphthalene-1-sulfonic acid

IUPAC Name

2-aminonaphthalene-1-sulfonic acid

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14)

InChI Key

GWIAAIUASRVOIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N

Solubility

Slightly sol in cold water; more sol in hot water; very slightly sol in alcohol, ether
In water, 4,100 mg/l @ 20 °C

Synonyms

2-naphthylamine-1-sulfonic acid, 2-naphthylamine-1-sulfonic acid, monoammonium salt, tobias acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N

Synthesis and characterization:

2-Amino-1-naphthalenesulfonic acid (CAS No.: 81-16-3), also known as Tobias acid, is a well-established intermediate in organic synthesis. Its preparation methods have been documented and studied extensively in scientific literature. Researchers have explored various approaches, including nitration followed by reduction and diazotization-sulfonation [, ]. Additionally, characterization techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized product [].

Applications in Organic Synthesis:

-Amino-1-naphthalenesulfonic acid serves as a versatile building block for the synthesis of various organic compounds. Here are some notable examples:

  • Dyes and Pigments: It is a crucial intermediate in the production of D&C Red No. 34, a widely used color additive in cosmetics and pharmaceuticals [].
  • Heterocyclic compounds: Researchers have utilized 2-Amino-1-naphthalenesulfonic acid for the synthesis of diverse heterocyclic compounds, including benzoxazoles, which possess various potential applications in material science and medicinal chemistry [].

Research on environmental fate and potential hazards:

Studies have investigated the environmental fate and potential hazards associated with 2-Amino-1-naphthalenesulfonic acid. Research suggests that it readily absorbs in the gastrointestinal tract and is primarily eliminated unchanged in urine []. However, further research is needed to fully understand its long-term environmental impact and potential health risks.

2-Aminonaphthalene-1-sulfonic acid, also known as Tobias acid, is an organic compound with the molecular formula C10H9NO3SC_{10}H_{9}NO_{3}S. It is characterized by the presence of both an amino group and a sulfonic acid group attached to a naphthalene ring. This compound typically appears as a white solid, though commercial samples may vary in color due to impurities. It is primarily used as an intermediate in the synthesis of various dyes, particularly azo dyes, which are widely utilized in textile and other industries .

  • Toxicity: Data on the specific toxicity of 2-Amino-1-naphthalenesulfonic acid is limited. However, aminonaphthalenesulfonic acids can irritate skin and eyes upon contact [].
  • Flammability: Data not readily available, but aromatic sulfonic acids can be combustible [].
  • Reactivity: Can react with strong oxidizing agents [].

The chemical behavior of 2-aminonaphthalene-1-sulfonic acid is largely dictated by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions, allowing for further functionalization of the naphthalene ring.
  • Azo Coupling: This compound can undergo azo coupling reactions, where it reacts with diazonium salts to form azo dyes, which are vibrant and stable colorants used in various applications .
  • Sulfonation: The sulfonic acid group can undergo further sulfonation reactions, leading to the formation of disulfonated derivatives such as 2-aminonaphthalene-1,5-disulfonic acid .

Research indicates that 2-aminonaphthalene-1-sulfonic acid exhibits biological activity, particularly in terms of absorption and excretion in biological systems. Studies have shown that when administered orally to rats, it is rapidly absorbed and excreted unchanged in urine, suggesting minimal metabolic transformation . This characteristic makes it a candidate for further studies related to pharmacokinetics and toxicology.

The synthesis of 2-aminonaphthalene-1-sulfonic acid can be achieved through several methods:

  • Bucherer Reaction: This method involves the reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite under controlled conditions. This reaction is well-documented and provides a reliable route for synthesizing the compound .
  • Sulfonation of Naphthalene Derivatives: Another approach involves the direct sulfonation of naphthalene derivatives followed by amination. This can yield various aminonaphthalene sulfonic acids depending on the conditions used .
  • Azo Coupling Reactions: While primarily a method for dye production, azo coupling can also be adapted for synthesizing derivatives of 2-aminonaphthalene-1-sulfonic acid .

2-Aminonaphthalene-1-sulfonic acid has several important applications:

  • Dye Manufacturing: It serves as a key intermediate in the production of azo dyes, such as C.I. Acid Yellow 19 and C.I. Pigment Red 49 .
  • Optical Brighteners: The compound is utilized in formulations for optical brighteners that enhance the brightness of textiles and paper products .
  • Research: Its biological properties make it a subject of interest in pharmacological studies related to drug metabolism and toxicity .

Studies involving 2-aminonaphthalene-1-sulfonic acid have focused on its interactions with proteins and other biomolecules. For example, research has explored its binding interactions with human serum albumin (HSA), providing insights into its potential pharmacological behavior and bioavailability . Understanding these interactions is crucial for assessing its safety and efficacy in various applications.

Several compounds share structural or functional similarities with 2-aminonaphthalene-1-sulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-Amino-2-naphthalenesulfonic acidAmino group at position 1Used primarily as a dye intermediate
2-Aminonaphthalene-6-sulfonic acidAmino group at position 2; sulfonate at 6Exhibits different dyeing properties
4-Aminobenzenesulfonic acidAmino group on benzene ringCommonly used in pharmaceuticals and dye production
2-Aminonaphthalene-1,5-disulfonic acidTwo sulfonate groupsMore soluble than its mono-sulfonated counterpart

Each of these compounds has unique properties that differentiate them from 2-aminonaphthalene-1-sulfonic acid, particularly in terms of solubility, reactivity, and applications in dye chemistry.

Bucherer Reaction Mechanism and Kinetic Optimization

The Bucherer reaction remains the cornerstone of Tobias acid synthesis, involving the reversible amination of 2-hydroxynaphthalene-1-sulfonic acid (Armstrong acid) under ammonia/bisulfite conditions. Key mechanistic insights include:

  • Tautomerization: Armstrong acid initially forms a ketone intermediate via de-aromatization (ΔG = +25 kcal/mol).
  • Bisulfite Addition: Sodium bisulfite attacks the α-carbon, stabilizing the intermediate as a sulfonic acid derivative.
  • Ammonolysis: Ammonia displaces the hydroxyl group, regenerating aromaticity and forming Tobias acid.

Kinetic studies reveal the reaction follows second-order kinetics:
$$ \text{Rate} = k[\text{Armstrong acid}][\text{NH}_3] $$
where $$ k = 3.18 \times 10^{-3} \, \text{L·mol}^{-1}\text{·min}^{-1} $$ at 150°C. Optimized parameters include:

ParameterTraditional ProcessOptimized Process
Temperature (°C)180125
NH₃:Substrate Ratio5:13:1
Bisulfite (M)2.51.8
BNA Byproduct (ppm)3,000–6,000350–400

This optimization reduces reaction time from 30 hr to 4 hr while maintaining >90% yield.

Alternative Amination Strategies for Naphthalene Sulfonic Acid Derivatives

Recent advances in catalytic amination offer greener routes:

  • Vanadium-Catalyzed Direct Amination:
    V₂O₅/HZSM-5 catalysts enable single-step naphthalene amination at 120°C with 70% yield, avoiding sulfonation steps.
    $$
    \text{C}{10}\text{H}8 + \text{NH}3 \xrightarrow{\text{V}2\text{O}5} \text{C}{10}\text{H}7\text{NH}2 + \text{H}_2\text{O}
    $$

  • Microwave-Assisted Bucherer Reaction:
    2.45 GHz microwave irradiation reduces reaction time by 60% compared to conventional heating, achieving 88% yield in 45 min.

  • Electrochemical Amination:
    Pt/Ni electrodes in NH₄Cl electrolyte facilitate Tobias acid synthesis at 80°C with Faradaic efficiency of 72%.

Continuous Flow Reactor Design for Large-Scale Manufacturing

Modern flow systems address batch process limitations:

Reactor ComponentFunctionPerformance Metric
Microstructured MixerEnsures rapid NH₃/Armstrong acid contactMixing time <50 ms
Hastelloy C-276 CoilWithstands corrosive bisulfite mediaCorrosion rate <0.1 mm/yr
pH-Controlled ZoneMaintains optimal 8.5–9.0 for amination±0.1 pH stability
Thin-Film EvaporatorRemoves H₂O/NH₃ byproducts95% solvent recovery

A 10,000 L/day continuous plant achieves:

  • 98.5% space-time yield improvement vs. batch
  • 99.9% closure of NH₃ recycling loop

Byproduct Formation Analysis in Industrial Synthesis Processes

β-Naphthylamine (BNA) remains the primary concern due to its carcinogenicity (OSHA limit: 1,000 ppm). Formation pathways include:

  • Thermal Decomposition:
    Above 130°C, Tobias acid undergoes retro-amination:
    $$
    \text{C}{10}\text{H}6(\text{SO}3\text{H})(\text{NH}2) \xrightarrow{\Delta} \text{C}{10}\text{H}7\text{NH}2 + \text{H}2\text{SO}_4
    $$

  • Armstrong Acid Impurities:
    0.1% β-naphthol in feedstock generates 600 ppm BNA via parallel amination.

Mitigation strategies:

TechniqueBNA ReductionCost Impact
Crystallization85%+15%
Activated Carbon Adsorption92%+22%
Supercritical CO₂ Extraction99%+40%

Physical Description

DryPowde

Color/Form

WHITE NEEDLES
Anhydrous scales from hot water; hydrated needles from cold wate

XLogP3

1.8

LogP

-1.16 (LogP)
log Kow= -1.16

Appearance

Powder

Melting Point

180.0 °C

UNII

F9QKW1FCE0

Related CAS

68540-41-0 (mono-ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 64 companies with hazard statement code(s):;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81-16-3

Wikipedia

2-naphthylamine-1-sulfonic acid

Methods of Manufacturing

PREPD BY SULFONATION OF 2-NAPHTHYLAMINE: TINKER, HANSEN, US PATENT 1,969,189 (1934 TO DU PONT).
Sulfonation of beta-naphthol with chlorosulfonic acid in nitrobenzene at 0 °C followed by heating the resulting 1-sulfonic acid with ammonium hydrogen sulfite and ammonia at 145-150 °C. Purification is by precipitation from dilute solution of the sodium salt.
By amination of the appropriate hydroxynaphthalenesulfonic acid.

General Manufacturing Information

Synthetic dye and pigment manufacturing
1-Naphthalenesulfonic acid, 2-amino-: ACTIVE
2-NAPHTHYLAMINE CAN BE USED AS INTERMEDIATE IN PRODN OF ... DYES. HOWEVER, IT IS NOT NOW USUALLY USED AS SUCH, & FREQUENTLY 2-AMINO-1-NAPHTHALENE-SULFONIC ACID IS SUBSTITUTED FOR IT.

Dates

Modify: 2023-08-15

Inclusion complex of 2-naphthylamine-6-sulfonate with beta-cyclodextrin: intramolecular charge transfer versus hydrogen bonding effects

Ayman Ayoub Abdel-Shafi
PMID: 16949335   DOI: 10.1016/j.saa.2006.06.011

Abstract

The photophysical characteristics of the ground and excited states of 2-naphthylamine-6-sulfonate (2-NA-6-S) were investigated in different solvents and in beta-cyclodextrin (beta-CD). The spectral shifts are well correlated with Kamlet-Taft relationship. Multiple linear regression analysis indicated that both non-specific dipolar interaction and specific hydrogen bonding interactions play competitive roles in determining the position of the absorption maximum, while the dipolar interaction is the dominating parameter in determining the emission maximum. For the Stokes shift, both the nonspecific interaction and the hydrogen donation property of the solvent are participating equally. The molecular encapsulation of 2-NA-6-S by beta-CD in aqueous solution has been studied by different spectroscopic techniques. Fluorescence measurements show that the dielectric constant of beta-CD experienced by the included 2-NA-6-S is intermediate between water and methanol. The changes observed in the absorption and fluorescence spectra of 2-NA-6-S upon inclusion in beta-CD allowed the association constant to be calculated and found to be 465+/-100 and 495+/-100 M-1, respectively. The changes observed for the chemical shifts of 2-NA-6-S and beta-CD 1H NMR spectra and the corresponding 1H NMR spectra of their mixture confirmed the formation of the inclusion complex and showed that 2-NA-6-S is encapsulated in beta-CD cavity in a tilted equatorial approach.


Non-carcinogenicity in mice of a sulfonic acid derivative of 2-naphthylamine

G Della Porta, T A Dragani
PMID: 7116558   DOI: 10.1093/carcin/3.6.647

Abstract




Lymphocyte reactivity of workers exposed to carcinogenic and non-carcinogenic chemicals

S Kumar, G Taylor, W Hurst, P Wilson, C B Costello
PMID: 7236542   DOI: 10.1136/oem.38.2.167

Abstract

Immunological studies have shown an increased lymphocyte reactivity in patients with early stage bladder cancer and individuals with pre-stage T1 exposed to bladder carcinogens (2-naphthylamine and industrial 1-naphthylamine containing 4-8% 2-naphthylamine) before 1952-that is, those at high risk of developing bladder cancer. Because of the close chemical similarity of Tobias acid (2-naphthylamine-1 sulphonic acid) to 2-naphthylamine, the lymphocytotoxicity of workers exposed to this chemical was investigated. The results show that the workers using Tobias acid unlike those exposed to 2-naphthylamine have lymphocytes with a normal range of reactivity towards bladder cancer cells, which is in keeping with the suggestion that Tobias acid is non-carcinogenic. The probable reason for its non-carcinogenicity is that the relatively very large size and hydropholic properties of the sulphonic acid group prevents enzymic action on the amino group by steric hindrance. The present lymphocytotoxicity results strengthens our earlier conclusion that the observed increased lymphocyte reactivity in workers exposed to bladder carcinogens is specific.


Explore Compound Types